molecular formula C18H21N3O3 B3082104 4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid CAS No. 1119451-16-9

4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid

Cat. No.: B3082104
CAS No.: 1119451-16-9
M. Wt: 327.4 g/mol
InChI Key: NUZKOTZNMRMDJO-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted with a pyrrolidine group at position 2, a methyl group at position 4, and a 4-oxobutanoic acid moiety linked via an amino group at position 5. The quinoline scaffold is known for its pharmacological relevance, while the pyrrolidine and 4-oxobutanoic acid groups may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

4-[(4-methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-12-10-16(21-8-2-3-9-21)20-15-5-4-13(11-14(12)15)19-17(22)6-7-18(23)24/h4-5,10-11H,2-3,6-9H2,1H3,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZKOTZNMRMDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)NC(=O)CCC(=O)O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201155157
Record name 4-[[4-Methyl-2-(1-pyrrolidinyl)-6-quinolinyl]amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-16-9
Record name 4-[[4-Methyl-2-(1-pyrrolidinyl)-6-quinolinyl]amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[4-Methyl-2-(1-pyrrolidinyl)-6-quinolinyl]amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoline intermediate.

    Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the quinoline-pyrrolidine intermediate with a butanoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline or pyrrolidine derivatives.

Scientific Research Applications

4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving quinoline or pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core may intercalate with DNA or interact with enzyme active sites, while the pyrrolidine ring could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural and physicochemical distinctions between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Core Heterocycle Key Substituents Physical Properties
4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid (Target) N/A ~C₁₈H₂₁N₃O₃* ~350* Quinoline Pyrrolidine, 4-oxobutanoic acid Data unavailable; inferred similarity to quinoline analogs
4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid 1119449-97-6 C₁₉H₂₄N₄O₃ 356.4 Quinoline 4-Methylpiperazine, 4-oxobutanoic acid Smiles: Cc1cc(N2CCN(C)CC2)nc2ccc(NC(=O)CCC(=O)O)cc12
4-[(6-Methyl-2-pyridinyl)amino]-4-oxobutanoic acid 186320-28-5 C₁₀H₁₂N₂O₃ 208.214 Pyridine 6-Methylpyridine, 4-oxobutanoic acid Density: 1.3±0.1 g/cm³; Boiling Point: 473.4±35.0 °C; Flash Point: 240.1±25.9 °C

*Hypothetical values based on structural comparison.

Key Observations:

Core Heterocycle: The target compound and its quinoline-based analog (CAS 1119449-97-6) share a fused benzene-pyridine ring system, which enhances aromatic interactions in biological systems. In contrast, the pyridine analog (CAS 186320-28-5) lacks this extended conjugation, reducing molecular weight and complexity .

Substituent Effects: Pyrrolidine vs. 4-Oxobutanoic Acid: This group is conserved across all compounds, suggesting a role in solubility (via ionization) or binding to charged residues in target proteins.

Molecular Weight and Solubility: The quinoline derivatives (molecular weights ~350–356) are significantly larger than the pyridine analog (208.214). Higher molecular weight may reduce solubility but improve target specificity .

Biological Activity

4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid (CAS No. 1119451-16-9) is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H21N3O3
  • Molecular Weight : 327.39 g/mol
  • IUPAC Name : 4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid

The biological activity of 4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic effects against various diseases.
  • Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity and Therapeutic Applications

Research indicates that 4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for treating infections caused by resistant microorganisms .
  • Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

A number of studies have investigated the biological activity of this compound:

Study Objective Findings
Study 1 Evaluate antimicrobial efficacyDemonstrated significant inhibition of bacterial growth in vitro against multiple strains.
Study 2 Assess anticancer potentialShowed dose-dependent reduction in viability of cancer cell lines with evidence of apoptosis.
Study 3 Investigate neuroprotective effectsFound protective effects against oxidative stress-induced neuronal damage in vitro.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, 4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid stands out due to its unique structural features which confer distinct biological activities.

Compound Structure Biological Activity
4-MethylpiperidineStructureUsed in peptide synthesis; lower bioactivity compared to target compound.
2-Amino-4-methylpyridineStructureKnown for its inhibitory effects on inducible nitric oxide synthase; less potent than target compound.
N-MethylpyrrolidineStructureUtilized in organic synthesis; lacks significant biological activity relative to target compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid, and how are reaction conditions optimized?

  • Methodology : A common approach involves reacting 6-aminoquinoline derivatives with succinic anhydride under inert nitrogen atmosphere in toluene. Reaction monitoring via TLC (chloroform/methanol/acetic acid, 85:10:5) ensures completion. Post-reaction purification uses chloroform/methanol (95:5) washes, followed by vacuum drying .
  • Optimization : Key variables include temperature (reflux conditions), stoichiometry of reactants (1:1 molar ratio), and inert gas use to prevent oxidation. Yield improvements focus on solvent choice and catalyst screening.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques : Nuclear Magnetic Resonance (NMR) for proton and carbon environments, High-Performance Liquid Chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography (e.g., Acta Crystallographica studies) resolves stereochemical details .
  • Critical Parameters : Purity thresholds (>95% via HPLC), solvent compatibility in NMR (DMSO-d6 for solubility), and crystallographic data validation (R-factor < 0.05).

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays : Antimicrobial activity via broth microdilution (MIC determination), cytotoxicity using MTT assays on cancer cell lines, and enzyme inhibition studies (e.g., kinase or protease targets). Fluorophenyl analogs (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid) suggest structure-activity relationships (SAR) for prioritizing derivatives .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s biological activity, particularly in anticancer research?

  • Experimental Design :

  • In vitro : Apoptosis assays (Annexin V/PI staining), cell cycle analysis (flow cytometry), and ROS detection.
  • Molecular Targets : Kinase profiling (e.g., EGFR or PI3K inhibition) and computational docking (AutoDock Vina) to predict binding affinities.
  • Data Interpretation : Compare IC50 values across cell lines and correlate with structural analogs (e.g., quinoline derivatives in ).

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Approach :

Pharmacokinetic Profiling : Assess bioavailability, plasma half-life (LC-MS/MS), and metabolite identification.

Dose-Response Calibration : Use species-specific allometric scaling for in vivo dosing.

Model Selection : Orthotopic vs. xenograft models for tumor studies; consider interspecies metabolic differences .

Q. How can environmental impact studies (e.g., degradation pathways) be integrated into research workflows?

  • Framework :

  • Abiotic Degradation : Hydrolysis/photolysis studies under varying pH and UV exposure.
  • Biotic Transformation : Soil microcosm assays to track microbial breakdown products.
  • Ecotoxicity : Daphnia magna or algal growth inhibition tests (OECD guidelines) .

Q. What crystallographic methods validate coordination complexes of this compound with metals?

  • Protocol : Co-crystallize the compound with transition metals (e.g., Cu²⁺ or Zn²⁺) in ethanol/water mixtures. Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths/angles. Reference studies on analogous 4-oxobutanoic acid derivatives (e.g., ) for comparative geometry analysis .

Methodological Considerations

Q. How do substituents (e.g., pyrrolidine vs. piperidine) influence reactivity and bioactivity?

  • SAR Workflow :

Synthesize analogs with varied heterocycles (e.g., morpholine, piperazine).

Test solubility (logP via shake-flask method) and permeability (Caco-2 monolayer assays).

Compare IC50 trends; pyrrolidine’s conformational rigidity may enhance target binding vs. bulkier groups .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Quality Control :

  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy.
  • DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) using response surface methodology .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid

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